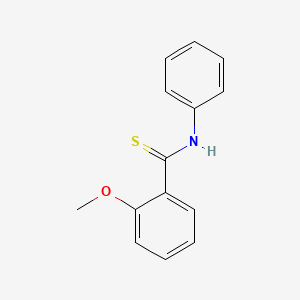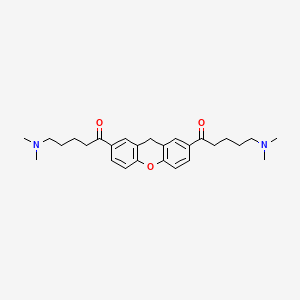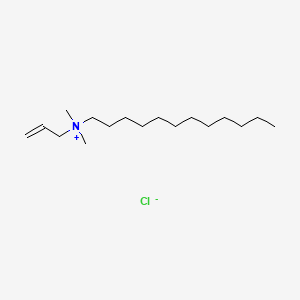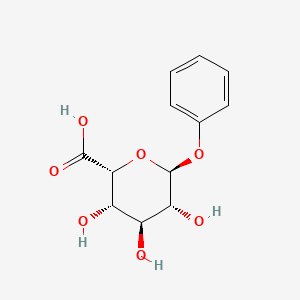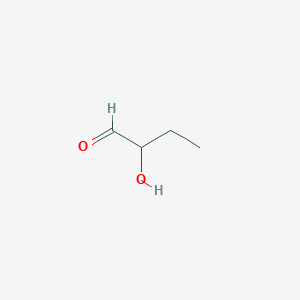
2-Hydroxybutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxybutanal, also known as 3-hydroxybutanal, is an organic compound with the molecular formula C4H8O2. It is a beta-hydroxy aldehyde, which means it contains both an aldehyde and an alcohol functional group. This compound is a key intermediate in various chemical reactions and has significant applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxybutanal is typically synthesized through the aldol condensation reaction. This reaction involves the dimerization of acetaldehyde (ethanal) in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
2CH3CHO→CH3CH(OH)CH2CHO+H2O
In this reaction, two molecules of acetaldehyde combine to form this compound and water .
Industrial Production Methods: Industrial production of this compound follows a similar route, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency. The reaction is typically carried out at controlled temperatures and pressures to ensure the desired product is obtained with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxybutanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxybutanoic acid.
Reduction: It can be reduced to form 1,3-butanediol.
Dehydration: It can undergo dehydration to form crotonaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Dehydration: Acidic conditions, such as sulfuric acid (H2SO4), are typically employed for dehydration reactions
Major Products Formed:
Oxidation: 2-Hydroxybutanoic acid.
Reduction: 1,3-Butanediol.
Dehydration: Crotonaldehyde
Aplicaciones Científicas De Investigación
2-Hydroxybutanal is a versatile compound with applications across various scientific fields:
Chemistry: It serves as an important intermediate in organic synthesis, particularly in the formation of beta-hydroxy aldehydes and ketones.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-hydroxybutanal primarily involves its reactivity as a beta-hydroxy aldehyde. In the aldol condensation reaction, it acts as both a nucleophile and an electrophile. The enolate ion formed from acetaldehyde attacks the carbonyl carbon of another acetaldehyde molecule, leading to the formation of this compound. This reaction is catalyzed by bases such as sodium hydroxide .
Comparación Con Compuestos Similares
3-Hydroxybutanal: An isomer with similar properties but different structural arrangement.
2-Hydroxybutanoic acid: The oxidized form of 2-hydroxybutanal.
1,3-Butanediol: The reduced form of this compound.
Uniqueness: this compound is unique due to its dual functional groups (aldehyde and alcohol), which allow it to participate in a wide range of chemical reactions. Its role as an intermediate in the aldol condensation reaction further highlights its importance in organic synthesis .
Propiedades
IUPAC Name |
2-hydroxybutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h3-4,6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKQNMXWCYQNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436191 |
Source


|
| Record name | Butanal, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37428-67-4 |
Source


|
| Record name | Butanal, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

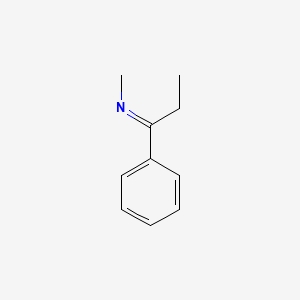
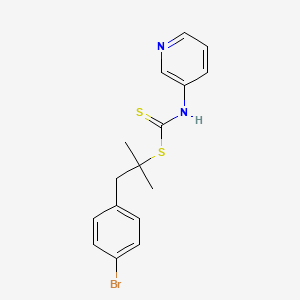
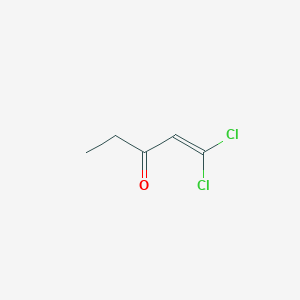

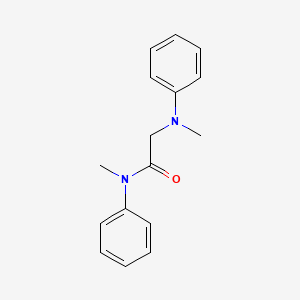
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
